2-Chloro-6-iodopyridin-3-amine
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Overview
Description
2-Chloro-6-iodopyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is of significant interest in various fields of chemistry due to its unique structure, which includes both chlorine and iodine atoms attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-6-iodopyridin-3-amine involves the iodination of 6-chloropyridin-3-ylamine. In this process, 6-chloropyridin-3-ylamine is dissolved in ethanol, and silver sulfate and iodine are added at room temperature. The mixture is stirred overnight, and the solvent is removed by evaporation under vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions to replace the halogen atoms.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the reagents used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-6-iodopyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biochemical probes and as a precursor for bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodopyridin-3-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-iodopyridin-2-amine
- 2-Chloro-3-iodopyridin-4-amine
- 4-Chloro-5-iodopyridin-2-amine
Uniqueness
2-Chloro-6-iodopyridin-3-amine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules.
Properties
IUPAC Name |
2-chloro-6-iodopyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPKNMJRJBWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673863 |
Source
|
Record name | 2-Chloro-6-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032507-20-2 |
Source
|
Record name | 2-Chloro-6-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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